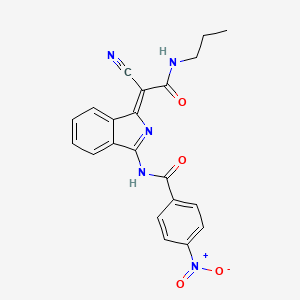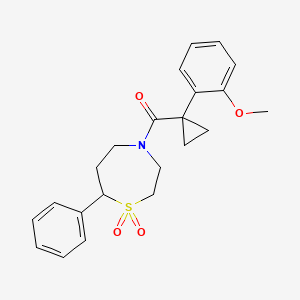
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride” is a compound with the molecular weight of 230.14 . It has been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors .
Synthesis Analysis
The synthesis of this compound involves the hybridization of 1,3,4-thiadiazole and urea group to form a new molecular skeleton . The exact synthesis process of this specific compound is not available in the search results.Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.14 . It should be stored at a temperature between 28 C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1,3,4-Thiadiazole derivatives, including “1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride”, have been found to be potent antimicrobial agents . They have shown a broad spectrum of activity against various pathogens, including E. coli, B. mycoides, and C. albicans .
Anti-Inflammatory Properties
Compounds containing the 1,3,4-thiadiazole nucleus have been recognized for their anti-inflammatory properties . This makes them valuable in the development of new drugs for treating inflammatory diseases .
Antitubercular Agents
1,3,4-Thiadiazole derivatives have also been found to have antitubercular properties . This suggests potential applications in the treatment of tuberculosis .
Antineoplastic Activity
1,3,4-Thiadiazole derivatives have shown promise in the field of oncology as antineoplastic agents . They have been evaluated for their cytotoxic effects on various cancer cell lines, including leukemia and cervical carcinoma .
Anticonvulsant Activity
The 1,3,4-thiadiazole nucleus is present in many molecules with anticonvulsant activities . This suggests potential applications in the treatment of epilepsy and other seizure disorders .
Antiviral Properties
1,3,4-Thiadiazole derivatives have been found to have antiviral properties . This suggests potential applications in the treatment of various viral infections .
Analgesic Properties
Compounds containing the 1,3,4-thiadiazole nucleus have been recognized for their analgesic properties . This makes them valuable in the development of new drugs for pain management .
Anti-Alzheimer’s Disease
1,3,4-Thiadiazole derivatives have shown promise in the field of neurology as potential treatments for Alzheimer’s disease . This suggests potential applications in the treatment of neurodegenerative disorders .
These are just a few of the many potential applications of “1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride” in scientific research. It’s clear that this compound and its derivatives have a wide range of pharmacological activities, making them a valuable area of study in medicinal chemistry .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1,3,4-thiadiazol-2-yl)azetidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S.2ClH/c6-4-1-9(2-4)5-8-7-3-10-5;;/h3-4H,1-2,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRURSWRPQBZMRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NN=CS2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B2598023.png)
![(3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2598024.png)


![2-[[1-(4-Methylphenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B2598028.png)
![3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2598029.png)


![4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
![[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B2598039.png)



